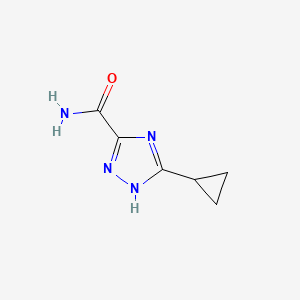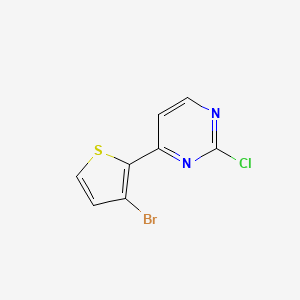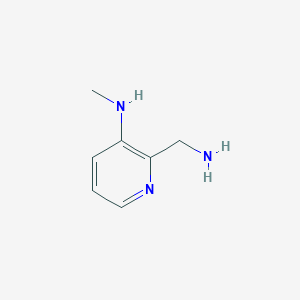
2-(aminomethyl)-N-methylpyridin-3-amine
説明
科学的研究の応用
Chemical Synthesis and Catalysis
2-(aminomethyl)-N-methylpyridin-3-amine is involved in various chemical synthesis processes. For instance, its derivatives have been explored for their role in ring transformations during reactions with heterocyclic compounds. Such processes can lead to the formation of different compounds, including those with potential biological importance, through amination reactions and catalytic processes involving palladium (Hertog et al., 2010; Takács et al., 2007). This showcases its versatility in chemical synthesis and potential in creating valuable chemical intermediates.
Material Science and Corrosion Inhibition
In material science, derivatives of 2-(aminomethyl)-N-methylpyridin-3-amine have been investigated for their role in corrosion inhibition, particularly for protecting metals like mild steel in acidic conditions. The effectiveness of such compounds in corrosion protection illustrates their potential in industrial applications, where they can significantly contribute to the longevity and durability of metal components (Mert et al., 2014).
Structural Chemistry and Crystallography
The compound and its derivatives also play a significant role in structural chemistry, where they are utilized in the synthesis of complex molecular structures. This includes forming salts and complexes that have been characterized using X-ray crystallography, providing insights into molecular geometry, bonding, and intermolecular interactions. Such studies are fundamental in the development of new materials and understanding the structural basis of their properties (Babu et al., 2014).
Pharmaceutical and Biological Research
In the realm of pharmaceuticals and biology, derivatives of 2-(aminomethyl)-N-methylpyridin-3-amine are explored for their biological activities, including their roles in drug synthesis and as intermediates in the development of therapeutic agents. Their involvement in various biochemical processes and potential therapeutic applications highlight the compound's significance in drug development and medicinal chemistry (Li et al., 2017).
Safety And Hazards
“2-(aminomethyl)-N-methylpyridin-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .
将来の方向性
While specific future directions for “2-(aminomethyl)-N-methylpyridin-3-amine” are not available, research on related compounds suggests potential areas of interest. For example, DJ HP bulk crystals have been constructed by interlayer cation engineering with different diammoniums, including 2-(aminomethyl)piperidinium (2AMP), showing diverse structures and optical and electronic properties . This suggests potential future directions in the design of optoelectronic devices .
特性
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
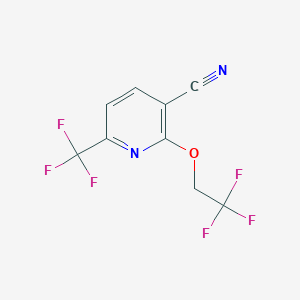
amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)

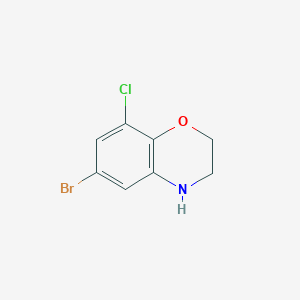
amine](/img/structure/B1380258.png)
